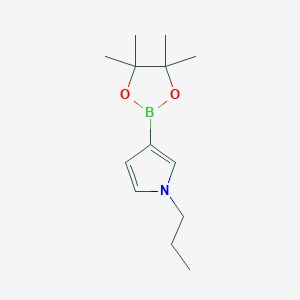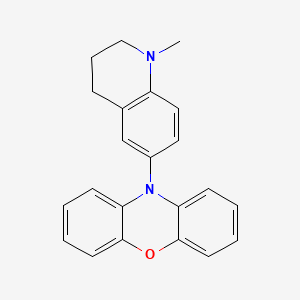sulfane](/img/structure/B13693284.png)
[2-(Chloromethoxy)ethyl](methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethoxy)ethylsulfane is an organic compound characterized by the presence of a chloromethoxy group attached to an ethyl chain, which is further bonded to a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)ethylsulfane typically involves the reaction of 2-chloroethanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Chloromethoxy)ethylsulfane can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)ethylsulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethoxy)ethylsulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)ethylsulfane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are often related to the formation and breaking of sulfur-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethoxy)ethylether
- 2-(Chloromethoxy)ethylamine
- 2-(Chloromethoxy)ethylketone
Uniqueness
Compared to similar compounds, 2-(Chloromethoxy)ethylsulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in reactions where sulfur-containing intermediates are required.
Properties
Molecular Formula |
C4H9ClOS |
|---|---|
Molecular Weight |
140.63 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-methylsulfanylethane |
InChI |
InChI=1S/C4H9ClOS/c1-7-3-2-6-4-5/h2-4H2,1H3 |
InChI Key |
QOROLHYLCDMSAK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)

![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)


![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)

![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)


